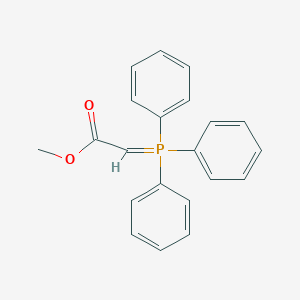

Methyl 2-(triphenylphosphoranylidene)acetate

Description

Overview of Stabilized Phosphorus Ylides in Contemporary Synthesis

Phosphorus ylides are neutral, dipolar compounds characterized by a negatively charged carbon atom adjacent to a positively charged phosphonium (B103445) center. orgchemres.orgnih.gov In contemporary organic synthesis, these ylides are powerful tools, particularly for their ability to form alkenes from carbonyl compounds. numberanalytics.com Stabilized phosphorus ylides, such as methyl (triphenylphosphoranylidene)acetate, contain an electron-withdrawing group attached to the carbanion, which delocalizes the negative charge and thereby increases the stability of the ylide. orgchemres.org This increased stability makes them easier to handle compared to their non-stabilized counterparts. orgchemres.org

The reactivity of stabilized ylides differs from that of non-stabilized ylides. While they are generally less reactive, they offer distinct advantages, including higher stereoselectivity in certain reactions. wikipedia.org In the context of the Wittig reaction, stabilized ylides typically favor the formation of (E)-alkenes. wikipedia.org Beyond the Wittig reaction, the versatile reactivity of stabilized phosphorus ylides has led to their use as precursors for the synthesis of a wide array of important organic compounds, including natural products and biologically active molecules. orgchemres.org Their applications have also extended to their use as organocatalysts and ligands in various chemical transformations. orgchemres.orgacs.org

Historical Context and Evolution of Methyl (triphenylphosphoranylidene)acetate Chemistry

The chemistry of methyl (triphenylphosphoranylidene)acetate is intrinsically linked to the development of the Wittig reaction. In 1953, Georg Wittig and his colleague Georg Geissler first reported the reaction between a phosphorus ylide and a carbonyl compound to form an alkene. numberanalytics.comthermofisher.com This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, revolutionized alkene synthesis. numberanalytics.comwikipedia.orglibretexts.org

Initially, the focus was on non-stabilized ylides. However, the development and study of stabilized ylides, like methyl (triphenylphosphoranylidene)acetate and its ethyl counterpart, ethyl (triphenylphosphoranylidene)acetate, expanded the scope and utility of the Wittig reaction. orgsyn.orgwikipedia.orgenamine.net These reagents provided a reliable method for the synthesis of α,β-unsaturated esters, which are important building blocks in organic synthesis. chemicalbook.comguidechem.com The investigation into the reaction mechanism and stereoselectivity of stabilized ylides has been a subject of ongoing research, with studies focusing on the intermediates and the factors influencing the E/Z selectivity of the resulting alkenes. wikipedia.orgcdnsciencepub.com

Significance of the Phosphoranylidene Moiety in Chemical Reactivity and Synthetic Utility

The phosphoranylidene moiety, C=P(C₆H₅)₃, is the cornerstone of the chemical reactivity and synthetic utility of methyl (triphenylphosphoranylidene)acetate. chemimpex.com This functional group is responsible for the compound's nucleophilic character at the carbon atom, which is the driving force for the Wittig reaction. guidechem.com The phosphorus atom, with its three phenyl substituents, can accommodate the positive charge, thereby stabilizing the adjacent carbanion. nih.gov

The electronic structure of the ylide can be described by resonance, with contributions from both a ylide form (with formal positive and negative charges) and a ylene form (with a phosphorus-carbon double bond). nih.gov This delocalization is further enhanced in stabilized ylides by the presence of an electron-withdrawing group, such as the methoxycarbonyl group in methyl (triphenylphosphoranylidene)acetate. orgchemres.org This enhanced stability makes the compound a solid that is relatively easy to handle and store. chemimpex.comchemicalbook.com

The triphenylphosphine (B44618) oxide generated as a byproduct of the Wittig reaction is a thermodynamically very stable molecule, which provides a strong driving force for the reaction to proceed. numberanalytics.comthermofisher.com The ability of the phosphoranylidene group to facilitate this transformation makes methyl (triphenylphosphoranylidene)acetate a highly valuable and versatile reagent in synthetic organic chemistry. chemimpex.com

Chemical and Physical Properties of Methyl (triphenylphosphoranylidene)acetate

| Property | Value | Source(s) |

| CAS Number | 2605-67-6 | nih.govsigmaaldrich.compharmaffiliates.com |

| Molecular Formula | C₂₁H₁₉O₂P | nih.govpharmaffiliates.comscbt.com |

| Molecular Weight | 334.35 g/mol | sigmaaldrich.compharmaffiliates.comscbt.com |

| Appearance | White to off-white powder | chemimpex.comchemicalbook.com |

| Melting Point | 168-172 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and slightly soluble in acetonitrile. | chemicalbook.comguidechem.comchembk.com |

| IUPAC Name | methyl 2-(triphenyl-λ⁵-phosphanylidene)acetate | nih.gov |

Synonyms for Methyl (triphenylphosphoranylidene)acetate

| Synonym | Source(s) |

| (Carbomethoxymethylene)triphenylphosphorane | sigmaaldrich.compharmaffiliates.comtcichemicals.com |

| (Methoxycarbonylmethylene)triphenylphosphorane | chemicalbook.comsigmaaldrich.comtcichemicals.com |

| Acetic acid, (triphenylphosphoranylidene)-, methyl ester | nih.govpharmaffiliates.comfishersci.com |

| Triphenyl(carbomethoxymethylene)phosphorane | nih.gov |

| ((Methoxycarbonyl)methylene)triphenylphosphorane | nih.govchemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUDYROPUKXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062549 | |

| Record name | Methyl (triphenylphosphoranylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2605-67-6 | |

| Record name | Methyl (triphenylphosphoranylidene)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbomethoxymethylene triphenylphosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2605-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2605-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (triphenylphosphoranylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (triphenylphosphoranylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbomethoxymethylene triphenylphosphorane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl Triphenylphosphoranylidene Acetate and Its Precursors

Classical Preparation Routes to Phosphonium (B103445) Salts

The traditional and most direct method for preparing the phosphonium salt precursor to methyl (triphenylphosphoranylidene)acetate is through the quaternization of a phosphine (B1218219). unive.it This typically involves an SN2 reaction between a phosphine and an alkyl halide. youtube.com

Reaction of Triphenylphosphine (B44618) with Methyl Chloroacetate (B1199739)

The synthesis of the phosphonium salt, (methoxycarbonylmethyl)triphenylphosphonium chloride, is classically achieved by reacting triphenylphosphine with methyl chloroacetate. youtube.comwikipedia.org This reaction is a standard example of phosphonium salt formation, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate and displacing the chloride ion. youtube.com

The general procedure involves dissolving triphenylphosphine and methyl chloroacetate in a suitable non-polar solvent, such as toluene (B28343) or benzene. youtube.com The mixture is then heated, often under reflux, to facilitate the reaction. Upon cooling, the resulting phosphonium salt, being ionic, typically precipitates out of the non-polar solvent and can be collected by filtration. youtube.com This method is known for its simplicity and generally provides high yields of the desired salt. youtube.com

In situ Generation of Methyl (triphenylphosphoranylidene)acetate

In many applications, particularly in Wittig reactions, methyl (triphenylphosphoranylidene)acetate is generated in situ from its corresponding phosphonium salt. wikipedia.orgwikipedia.org This approach avoids the need to isolate and purify the often hygroscopic ylide. The process involves treating the (methoxycarbonylmethyl)triphenylphosphonium chloride with a base to deprotonate the carbon atom adjacent to the phosphorus, thereby forming the ylide. wikipedia.orgnumberanalytics.com

The choice of base is critical and can influence the reactivity and stereoselectivity of the subsequent Wittig reaction. For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, weaker bases are generally sufficient. Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate. researchgate.net The reaction is typically carried out in a suitable solvent that can facilitate both the deprotonation and the subsequent reaction with a carbonyl compound.

Advanced Synthetic Protocols and Refinements

Modern synthetic chemistry has sought to improve upon classical methods by developing more efficient, environmentally friendly, and rapid protocols. These advancements have been applied to the synthesis of Wittig reagents, including methyl (triphenylphosphoranylidene)acetate.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orggctlc.org This technique has been successfully applied to the Wittig reaction, often involving the in situ generation of the ylide. acs.orgcsus.eduacs.org The primary advantages of using microwave irradiation include significantly reduced reaction times, often from hours to minutes, and frequently cleaner reactions with higher yields. acs.orggctlc.org In some cases, these reactions can be performed under solvent-free conditions, further enhancing their "green" credentials. acs.orggctlc.org For the synthesis of alkenes using Wittig reagents, microwave-assisted methods can provide a simpler and more economical alternative to traditional approaches that may require anhydrous solvents and strong, hazardous bases. acs.orgcsus.edu

| Synthetic Approach | Typical Reaction Time | Key Advantages |

| Classical Heating | Hours | Well-established, simple setup |

| Microwave-Assisted | Minutes | Rapid, cleaner reactions, energy efficient |

Solvent Effects in Ylide Formation

The choice of solvent can have a profound impact on the formation of the ylide and the subsequent stereochemical outcome of the Wittig reaction. researchgate.netacs.org The polarity of the solvent can influence the stability and reactivity of the ylide. researchgate.netreddit.com For stabilized ylides, the use of aprotic solvents often leads to a higher proportion of the E-alkene product in the Wittig reaction. reddit.com In contrast, protic solvents can lead to different stereochemical outcomes. researchgate.netreddit.com The solvent can affect the equilibrium between the cis and trans isomers of the ylide itself, which in turn influences the reaction pathway. cdnsciencepub.com For instance, in some cases, the presence of acidic protons from a protic solvent can catalyze the interconversion between the ylide isomers. cdnsciencepub.com

| Solvent Type | General Effect on Wittig Stereochemistry (Stabilized Ylides) |

| Aprotic (e.g., Dichloromethane) | Generally favors the formation of the E-alkene. reddit.com |

| Protic (e.g., Ethanol) | Can lead to a mixture of E and Z-alkenes. reddit.com |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of the phosphonium salt or the ylide, purification is often necessary to remove unreacted starting materials and byproducts. For the phosphonium salt, which is typically a solid, recrystallization from a suitable solvent system is a common purification method. wiley-vch.de The ylide, if isolated, can also be purified by recrystallization. wiley-vch.de In cases where the product of the Wittig reaction is the target molecule, purification is commonly achieved using column chromatography to separate the desired alkene from triphenylphosphine oxide, a common byproduct. berkeley.edu

The characterization of methyl (triphenylphosphoranylidene)acetate and its precursor is crucial to confirm their identity and purity. A variety of spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are invaluable for elucidating the structure of these organophosphorus compounds. arkat-usa.org ³¹P NMR is particularly useful for identifying phosphorus-containing species, with distinct chemical shifts for the phosphonium salt and the ylide. cdnsciencepub.comarkat-usa.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the carbonyl group of the ester. organic-chemistry.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. organic-chemistry.orgnih.gov

Melting Point: The melting point of the crystalline solid can be a good indicator of its purity. sigmaaldrich.com

| Technique | Information Obtained |

| ¹H, ¹³C, ³¹P NMR | Structural elucidation and isomeric composition. cdnsciencepub.comarkat-usa.org |

| IR Spectroscopy | Identification of functional groups. organic-chemistry.org |

| Mass Spectrometry | Molecular weight and formula confirmation. organic-chemistry.orgnih.gov |

| Melting Point | Purity assessment of crystalline solids. sigmaaldrich.com |

Reaction Mechanisms and Reactivity Profiles of Methyl Triphenylphosphoranylidene Acetate

Fundamental Principles of the Wittig Reaction with Stabilized Ylides

The Wittig reaction facilitates the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction's outcome, particularly the geometry of the resulting alkene, is heavily influenced by the nature of the phosphorus ylide used. organic-chemistry.orgadichemistry.com Methyl (triphenylphosphoranylidene)acetate belongs to the class of "stabilized ylides." This classification arises from the presence of an electron-withdrawing group—in this case, a methyl ester group—attached to the nucleophilic carbon atom. total-synthesis.com This group delocalizes the negative charge through resonance, thereby increasing the ylide's stability and decreasing its reactivity compared to non-stabilized ylides, which typically feature alkyl or hydrogen substituents. adichemistry.comtotal-synthesis.comberkeley.edu

The initial and pivotal step of the Wittig reaction is the nucleophilic attack of the ylide's negatively charged α-carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. adichemistry.comtotal-synthesis.comberkeley.edulibretexts.org This process establishes the new carbon-carbon bond that will become the backbone of the resulting alkene. For methyl (triphenylphosphoranylidene)acetate, this involves the carbon atom situated between the phosphorus and the carbonyl of the ester group attacking the carbonyl carbon of the reaction partner. guidechem.com

Following the initial nucleophilic addition, the reaction proceeds through the formation of a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgadichemistry.comtotal-synthesis.com Modern mechanistic interpretations, particularly for reactions conducted under lithium salt-free conditions, favor a concerted [2+2] cycloaddition pathway for the formation of this intermediate. wikipedia.orgrsc.orgstackexchange.com

The oxaphosphetane intermediate is typically transient and readily decomposes in a syn-elimination process to yield the final products: an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.compitt.edu The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. adichemistry.comtotal-synthesis.com For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, the decomposition of the oxaphosphetane is rapid and the cycloaddition step is considered irreversible. rsc.orgstackexchange.com

Historically, the Wittig reaction mechanism was often described as proceeding through a dipolar, zwitterionic intermediate called a betaine (B1666868), which would subsequently cyclize to form the oxaphosphetane. organic-chemistry.orgadichemistry.comlibretexts.org However, extensive experimental and computational studies have largely refuted the existence of a stable betaine intermediate in reactions involving salt-free conditions. rsc.orgpitt.edu Betaine species have never been observed spectroscopically under these conditions. researchgate.net

Current evidence suggests that the reaction proceeds directly to the oxaphosphetane via a single transition state. wikipedia.orgnih.gov Betaines are now more accurately described as being on the potential energy surface but are bypassed transition states rather than true, equilibrated intermediates. pitt.edunih.gov It is noteworthy that the presence of lithium salts can influence the reaction pathway by coordinating with the oxygen atom, potentially stabilizing a betaine-like structure and affecting the stereochemical outcome. organic-chemistry.orgwikipedia.orgpitt.edu

Stereochemical Control and Selectivity in Wittig Olefination

A defining feature of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The stability of the ylide is the primary determinant of the E/Z selectivity. organic-chemistry.orgwikipedia.org

The reaction of methyl (triphenylphosphoranylidene)acetate with aldehydes consistently and predictably yields α,β-unsaturated esters. Due to its nature as a stabilized ylide, these reactions exhibit high selectivity for the (E)-isomer (trans). organic-chemistry.orgadichemistry.comwikipedia.orgrsc.org This high E-selectivity is a hallmark of stabilized Wittig reagents. researchgate.net In contrast, non-stabilized ylides typically afford the (Z)-alkene (cis) as the major product. organic-chemistry.orgwikipedia.org

| Ylide Type | Substituent on Ylide Carbon | Reactivity | Predominant Alkene Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl, Hydrogen | High | (Z)-alkene |

| Semi-stabilized | Aryl, Vinyl | Intermediate | Mixture of (E)- and (Z)-alkenes |

| Stabilized (e.g., Methyl (triphenylphosphoranylidene)acetate) | Ester, Ketone, Nitrile | Low | (E)-alkene |

The high E-selectivity observed with stabilized ylides is a result of kinetic control, where the stereochemistry is determined in the irreversible oxaphosphetane-forming transition state. rsc.orgstackexchange.comt-kougei.ac.jp The long-held theory of a reversible cycloaddition allowing thermodynamic equilibration to the more stable trans-oxaphosphetane has been disproven by mechanistic studies. stackexchange.com

The modern explanation for this selectivity focuses on electronic factors, specifically dipole-dipole interactions in the transition state. stackexchange.comacs.org The stabilized ylide possesses a significant dipole moment pointing from the nucleophilic carbon towards the electron-withdrawing ester group. In the transition state leading to the trans-oxaphosphetane, this dipole aligns in an anti-parallel fashion with the dipole of the carbonyl group of the aldehyde or ketone. This arrangement is electrostatically favorable, lowering the energy of this transition state relative to the one leading to the cis-oxaphosphetane, where the dipoles would be aligned in a repulsive, syn-parallel manner. stackexchange.comacs.orgresearchgate.net Consequently, the reaction proceeds preferentially through the lower-energy pathway to give the (E)-alkene as the kinetically favored product. stackexchange.comresearchgate.net

| Ylide Type | Mechanistic Control | Key Factor in Transition State | Resulting Selectivity |

|---|---|---|---|

| Non-stabilized | Kinetic | Minimization of steric hindrance | Z-selective |

| Stabilized | Kinetic | Favorable alignment of dipoles (minimization of dipole-dipole repulsion) | E-selective |

Diastereoselective Control in Complex Substrates

The stereochemical outcome of the Wittig reaction between methyl (triphenylphosphoranylidene)acetate and aldehydes bearing existing stereocenters is often dictated by the steric and electronic properties of the substrate. In complex molecules, the existing chirality can direct the approach of the ylide, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

A notable example of substrate-controlled diastereoselectivity is observed in the synthesis of C-vinyl glycosides. In a palladium-catalyzed one-pot Tsuji-Trost type decarboxylative allylation/Wittig reaction, the diastereoselectivity of the olefination is dependent on the nature of the aldehyde substrate. When pyridyl-containing aldehydes are used, a coordinating effect with the palladium catalyst is proposed to direct the Wittig reaction to proceed via a pseudointramolecular pathway. This coordination brings the ylide and the aldehyde into close proximity, leading to the formation of β,(E)-selective C-vinyl glycosides. In contrast, non-coordinating aldehydes, such as those with phenyl, furyl, and thienyl groups, react through a typical intermolecular Wittig pathway to yield β,(Z)-selective C-vinyl glycosides wikipedia.org. This demonstrates how the inherent functionalities within a complex substrate can be exploited to control the stereochemical outcome of the olefination.

The reaction of methyl (triphenylphosphoranylidene)acetate with chiral α-alkoxy aldehydes is another area where diastereoselectivity is of key importance. The stereochemical outcome of these reactions can often be rationalized using established models of asymmetric induction, such as the Felkin-Anh and Cram chelation models. The Felkin-Anh model predicts the nucleophilic attack of the Wittig reagent on the least sterically hindered face of the carbonyl group, after arranging the substituents at the α-carbon according to their size (large, medium, small). The largest group is positioned anti-periplanar to the incoming nucleophile.

In cases where the α-substituent is a chelating group (e.g., an alkoxy or benzyloxy group), and a suitable Lewis acidic metal is present, the Cram chelation model can be predictive. The aldehyde is believed to form a five-membered chelate ring with the metal, locking the conformation of the substrate. The ylide then attacks from the less hindered face of this rigid cyclic intermediate. The choice of reaction conditions, particularly the presence or absence of chelating metals, can thus influence which model is operative and, consequently, the diastereomeric ratio of the products.

| Substrate Type | Key Feature | Controlling Model | Predominant Diastereomer |

| Pyridyl-containing glycosyl aldehydes | Coordination with Pd catalyst | Pseudointramolecular reaction | β,(E)-C-vinyl glycoside wikipedia.org |

| Non-coordinating glycosyl aldehydes | Standard intermolecular reaction | Steric approach control | β,(Z)-C-vinyl glycoside wikipedia.org |

| Chiral α-alkoxy aldehydes (non-chelating conditions) | Steric bulk of α-substituents | Felkin-Anh model | Anti product |

| Chiral α-alkoxy aldehydes (chelating conditions) | Formation of a metal chelate | Cram chelation model | Syn product |

Catalysis and Promoters in Reactions Involving Methyl (triphenylphosphoranylidene)acetate

Acidic Proton Catalysis of Ylide Interconversion and Reactivity

While direct Brønsted acid catalysis of the Wittig reaction with methyl (triphenylphosphoranylidene)acetate to control stereoselectivity is not a widely established method, the general principle of acid-base interactions influencing the ylide and other reactants is a key consideration in designing complex reaction sequences.

Metal-Catalyzed Modifications and Enhanced Reactivity

The use of strong bases to generate phosphorus ylides can be incompatible with base-sensitive substrates that may undergo self-condensation, epimerization, or other side reactions. Silver carbonate (Ag₂CO₃) has been demonstrated to be an effective mild base for the in situ generation of ylides from their corresponding phosphonium (B103445) salts, including stabilized ylides derived from (carbomethoxymethyl)triphenylphosphonium chloride. This allows the Wittig reaction to proceed under weakly basic conditions at room temperature, thereby expanding its applicability to a wider range of functionalized and sensitive aldehydes libretexts.orgeurekaselect.com.

The reaction involves the deprotonation of the phosphonium salt by silver carbonate in a solvent such as acetonitrile. The resulting ylide then reacts with the aldehyde to afford the alkene product. This method has been successfully applied to stabilized, semi-stabilized, and non-stabilized ylides, reacting with aromatic, heteroaromatic, and aliphatic aldehydes with good to excellent yields libretexts.org. For example, the reaction of (carbomethoxymethyl)triphenylphosphonium chloride with p-anisaldehyde in the presence of silver carbonate produces the corresponding α,β-unsaturated ester in high yield. A direct comparison with the commercially available methyl (triphenylphosphoranylidene)acetate (without the addition of a base) gave the same product, confirming the efficacy of silver carbonate in generating the ylide in situ libretexts.org.

| Phosphonium Salt | Aldehyde | Product | Yield (%) |

| (Carbomethoxymethyl)triphenylphosphonium chloride | p-Anisaldehyde | Methyl 4-methoxycinnamate | 97 |

| Benzyltriphenylphosphonium chloride | p-Anisaldehyde | 4-Methoxystilbene | 92 |

| (2-Thienylmethyl)triphenylphosphonium chloride | p-Anisaldehyde | 1-(4-Methoxyphenyl)-2-(2-thienyl)ethene | 89 |

| n-Butyltriphenylphosphonium bromide | p-Anisaldehyde | 1-(4-Methoxyphenyl)-1-pentene | 63 |

Data sourced from Jedinak et al., J. Org. Chem. 2013, 78 (23), 12224–12228. libretexts.org

While iridium catalysis is a powerful tool in organic synthesis, particularly for C-H activation and functionalization, its direct application in catalyzing the Wittig reaction or other transformations of methyl (triphenylphosphoranylidene)acetate is not well-documented in the scientific literature. Iridium catalysts are known to be involved in a variety of other transformations, such as C-H methylation of benzoic acids, where silver carbonate is sometimes used as an oxidant in the catalytic cycle nih.gov. However, in these instances, the iridium catalyst does not directly interact with a phosphorus ylide to promote olefination. The development of iridium-catalyzed reactions involving stabilized ylides like methyl (triphenylphosphoranylidene)acetate remains an area for potential future exploration.

Atypical Reaction Pathways and Side Reactions

Under certain conditions, particularly with highly functionalized or sterically demanding substrates, methyl (triphenylphosphoranylidene)acetate can deviate from the canonical Wittig olefination pathway, leading to the formation of unexpected products. These atypical reaction pathways often arise from the interplay of the ylide's nucleophilicity and basicity with the specific electronic and steric features of the substrate.

One documented example of an atypical reaction involves the interaction of methyl (triphenylphosphoranylidene)acetate with 3a-substituted bicyclic β-keto-γ-sultams. Instead of the expected exocyclic double bond formation via the Wittig reaction, the reaction yields a stable phosphonium betaine, specifically 3a-substituted 2-[(triphenylphosphonio)acetyl]-perhydro libretexts.orgeurekaselect.comthiazoloazahetaryl-3-olate 1,1-dioxides. The formation of this betaine is attributed to the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular proton transfer or stabilization of the zwitterionic intermediate, which does not proceed to the oxaphosphetane and subsequent alkene formation. The nature of the substituent at the 3a-position was found to be crucial in directing the reaction towards this atypical pathway, highlighting the sensitivity of the Wittig reaction to subtle changes in substrate structure researchgate.net.

In addition to such distinct atypical pathways, common side reactions can occur with stabilized ylides. Although methyl (triphenylphosphoranylidene)acetate is generally less reactive than non-stabilized ylides and less prone to side reactions, under certain conditions, such as in the presence of enolizable ketones or α,β-unsaturated carbonyls, Michael addition of the ylide can compete with the Wittig olefination. In a Michael addition, the nucleophilic ylide attacks the β-carbon of the unsaturated system rather than the carbonyl carbon.

Furthermore, while stabilized ylides typically exhibit high (E)-selectivity, the presence of certain additives or reaction conditions can sometimes lead to a decrease in stereoselectivity, resulting in mixtures of (E)- and (Z)-isomers. Self-condensation of the aldehyde substrate, if it possesses acidic α-protons, can also be a competing side reaction, although the use of milder reaction conditions, such as those employing silver carbonate as a base, can help to mitigate this issue libretexts.org. The choice of solvent and temperature can also play a critical role in minimizing the occurrence of these side reactions and favoring the desired olefination product.

Self-Condensation Phenomena

Methyl (triphenylphosphoranylidene)acetate is a well-stabilized ylide, primarily due to the electron-withdrawing effect of the adjacent ester group, which delocalizes the negative charge from the α-carbon. guidechem.com This inherent stability contributes to its ease of handling and commercial availability. chemicalbook.com

Under typical Wittig reaction conditions, self-condensation of methyl (triphenylphosphoranylidene)acetate is not a prominent reaction pathway. The compound is known to be stable, and there is a lack of significant literature describing its self-condensation or dimerization to form new covalent bonds under normal laboratory conditions. While some highly stabilized phosphorus ylides have been observed to form non-covalent supramolecular dimers in solution and the solid state through π-π and CH⋅⋅⋅O interactions, this does not represent a chemical self-condensation reaction. nih.gov The primary reactivity of methyl (triphenylphosphoranylidene)acetate is as a nucleophile, particularly in reactions with carbonyl compounds. guidechem.comlibretexts.org

Rearrangement Reactions and Unprecedented Product Formation

While methyl (triphenylphosphoranylidene)acetate is a staple reagent for the predictable synthesis of α,β-unsaturated esters, its reactions can sometimes lead to unexpected or unprecedented products, particularly when reacting with substrates that possess multiple reactive sites or can undergo rearrangements under the reaction conditions.

A notable example of such complex reactivity is observed in the interaction of methyl (triphenylphosphoranylidene)acetate with homophthalic anhydride. semanticscholar.orgresearchgate.net In addition to the expected Wittig product, methyl (1-oxo-1H-isochromen-3-yl)acetate, two significant minor products were isolated: methyl (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate and 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid. semanticscholar.orguniv.kiev.ua The formation of these byproducts highlights the multifunctionality of the reactants and the potential for alternative reaction pathways to compete with the standard Wittig reaction.

The formation of 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid is attributed to the base-catalyzed self-condensation of homophthalic anhydride, where the ylide acts as a base. semanticscholar.orgresearchgate.net More unexpectedly, the formation of methyl (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate suggests a reaction pathway where both the aliphatic and aromatic carbonyl groups of the homophthalic anhydride are involved. nih.gov

The following table summarizes the products obtained from the reaction of methyl (triphenylphosphoranylidene)acetate with homophthalic anhydride, demonstrating the formation of both the expected product and unexpected side products.

| Product Name | Structure | Product Type | Yield |

|---|---|---|---|

| Methyl (1-oxo-1H-isochromen-3-yl)acetate | Expected Wittig Product | Major | ~60% |

| Methyl (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate | Unexpected Product | Minor | Not specified |

| 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid | Anhydride Self-Condensation Product | Minor | Not specified |

These findings underscore that while stabilized ylides like methyl (triphenylphosphoranylidene)acetate are generally predictable, their reactivity can be more complex with certain substrates, leading to scientifically interesting and sometimes synthetically useful alternative products.

Reaction with Cyclic Anhydrides and Ring Transformation Mechanisms

The reaction of stabilized phosphorus ylides, including methyl (triphenylphosphoranylidene)acetate, with cyclic anhydrides is a well-established method for the synthesis of enol-lactones. researchgate.net This transformation proceeds via a ring-opening and subsequent intramolecular Wittig reaction, representing a significant ring transformation mechanism.

The generally accepted mechanism for this reaction involves the initial nucleophilic attack of the ylide's α-carbon on one of the carbonyl carbons of the cyclic anhydride. This leads to the formation of a betaine intermediate, which then undergoes ring opening to form an acyclic phosphonium salt. This intermediate exists in equilibrium with an acylated phosphorane. Subsequent intramolecular Wittig reaction, involving the newly formed ylide moiety and the remaining carbonyl group, leads to the formation of an oxaphosphetane intermediate which then collapses to yield the final enol-lactone and triphenylphosphine oxide.

The reaction of methyl (triphenylphosphoranylidene)acetate with various cyclic anhydrides, such as succinic, maleic, and phthalic anhydrides, has been studied to understand the mechanism and stereochemistry of the resulting enol-lactones. researchgate.net It has been shown that the formation of the acyclic intermediate can be either reversible or irreversible, depending on the structure of the anhydride. researchgate.net

In the case of the reaction with homophthalic anhydride, the primary product is methyl (1-oxo-1H-isochromen-3-yl)acetate. The reaction proceeds through the initial attack on the more reactive aliphatic carbonyl group of the anhydride, followed by ring opening and subsequent intramolecular Wittig reaction with the aromatic carbonyl group to form the isocoumarin ring system.

The table below provides an overview of the reaction of methyl (triphenylphosphoranylidene)acetate with different cyclic anhydrides and the resulting enol-lactone products.

| Cyclic Anhydride | Major Product (Enol-Lactone) |

|---|---|

| Phthalic Anhydride | Methyl (3-oxo-1,3-dihydroisobenzofuran-1-ylidene)acetate |

| Succinic Anhydride | Methyl (5-oxotetrahydrofuran-2-ylidene)acetate |

| Maleic Anhydride | Methyl (5-oxo-2,5-dihydrofuran-2-ylidene)acetate |

| Homophthalic Anhydride | Methyl (1-oxo-1H-isochromen-3-yl)acetate |

It is also noteworthy that the steric bulk of the ester group on the ylide can influence the course of the reaction. For instance, when the more sterically hindered tert-butyl (triphenylphosphoranylidene)acetate was reacted with homophthalic anhydride, the Wittig reaction did not proceed. Instead, the ylide acted solely as a base, promoting the self-condensation of the anhydride. semanticscholar.orguniv.kiev.ua This demonstrates the delicate balance between the nucleophilic and basic properties of stabilized ylides in their reactions with cyclic anhydrides.

Advanced Applications of Methyl Triphenylphosphoranylidene Acetate in Complex Molecular Synthesis

Synthesis of α,β-Unsaturated Esters and Their Derivatives

A primary application of methyl (triphenylphosphoranylidene)acetate is the synthesis of α,β-unsaturated esters from aldehydes and ketones. chemicalbook.com This transformation is a reliable and high-yielding method for forming carbon-carbon double bonds. Because the ylide is stabilized by the adjacent ester group, it preferentially forms the (E)-isomer (trans) of the resulting α,β-unsaturated ester. organic-chemistry.orgwikipedia.orgberkeley.edu

Methyl (triphenylphosphoranylidene)acetate serves as a key reagent for the two-carbon homologation of aldehydes and ketones, converting them into α,β-unsaturated esters. chemicalbook.comscientificlabs.co.uk This reaction effectively extends the carbon chain of the starting carbonyl compound by two atoms while introducing an ester functionality and a double bond. nih.govwikipedia.org The process involves the reaction of an aldehyde or ketone with the ylide, which replaces the carbonyl oxygen with the =CHCOOCH₃ group from the reagent. wikipedia.org This method is a cornerstone of homologation strategies, which are chemical reactions that transform a reactant into the next member of its homologous series. wikipedia.org

The reaction is broadly applicable to a wide range of aldehydes, including aliphatic and aromatic substrates, providing the corresponding α,β-unsaturated esters in good yields. mcmaster.ca For instance, the reaction of an aldehyde with methyl (triphenylphosphoranylidene)acetate yields a substituted methyl acrylate. chemicalbook.com

Table 1: Examples of Two-Carbon Homologation

| Carbonyl Compound | Product |

|---|---|

| Aldehyde (R-CHO) | (E)-Methyl 3-substituted-acrylate (R-CH=CH-COOCH₃) |

The synthesis of cinnamate (B1238496) derivatives is a classic example of the utility of methyl (triphenylphosphoranylidene)acetate and its analogs. Cinnamates are esters of cinnamic acid and are valuable compounds in various fields. In a typical synthesis, benzaldehyde (B42025) or its substituted derivatives react with an ester-stabilized Wittig reagent like methyl or ethyl (triphenylphosphoranylidene)acetate. webassign.netudel.edu

This reaction is highly stereoselective, yielding predominantly the (E)-isomer of the cinnamate ester due to the use of a stabilized ylide. berkeley.eduwebassign.net For example, the reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane (B24862) produces ethyl cinnamate. webassign.netudel.edu Similarly, reacting 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate yields methyl (2E)-3-(2-nitrophenyl)acrylate, a cinnamate derivative. berkeley.educhegg.com The reaction can be performed under various conditions, including solvent-free methods, which are environmentally advantageous. webassign.netudel.edu

Table 2: Synthesis of Cinnamate Derivatives via Wittig Reaction

| Aldehyde | Wittig Reagent | Product | Reference(s) |

|---|---|---|---|

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | webassign.netudel.edu |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl (2E)-3-(2-nitrophenyl)acrylate | chemicalbook.comberkeley.edu |

Applications in Heterocyclic Compound Synthesis

While primarily known for olefination, methyl (triphenylphosphoranylidene)acetate and related reagents are also valuable in the construction of various heterocyclic systems.

Methyl (triphenylphosphoranylidene)acetate is utilized in an efficient synthesis of pyrazoles. chemicalbook.comscientificlabs.co.uk The process involves a reaction with methyl diazoacetate in the presence of triethylamine. chemicalbook.comscientificlabs.co.uk Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are significant scaffolds in medicinal chemistry. minia.edu.egthieme-connect.de The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In this specific application, the Wittig reagent contributes to the formation of the pyrazole (B372694) core through a cycloaddition pathway. organic-chemistry.org

The aza-Wittig reaction is a powerful method for constructing nitrogen-containing heterocycles. scispace.comresearchgate.net It is analogous to the standard Wittig reaction but involves an iminophosphorane (or phosphazene) reacting with a carbonyl compound to form a C=N double bond (an imine). sciforum.netmdpi.com These reactions are typically conducted under neutral conditions and result in high yields. scispace.commdpi.com

Iminophosphoranes are often prepared from azides via the Staudinger reaction with a phosphine (B1218219), such as triphenylphosphine (B44618). scispace.com Although methyl (triphenylphosphoranylidene)acetate is not directly the iminophosphorane, its structural components are central to the reagents used. For example, iminophosphoranes derived from furan (B31954) structures have been used to synthesize fused pyrimidine (B1678525) systems. In one study, diethyl 2-amino-5-methylfuran-3,4-dicarboxylate was converted into an iminophosphorane, diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate. semanticscholar.orgresearchgate.net This intermediate then undergoes an intramolecular aza-Wittig reaction with isocyanates to produce furo[2,3-d]pyrimidinones, a class of nitrogen-containing heterocycles. semanticscholar.orgresearchgate.net This demonstrates the utility of the (triphenylphosphoranylidene)amino moiety in building complex heterocyclic frameworks. semanticscholar.org

The synthesis of substituted furans, five-membered aromatic heterocycles containing one oxygen atom, can also be achieved using methodologies involving Wittig-type reagents. organic-chemistry.org A notable example involves the synthesis of diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate. semanticscholar.orgresearchgate.net This compound is synthesized from diethyl 2-amino-5-methylfuran-3,4-dicarboxylate by reaction with triphenylphosphine and hexachloroethane. semanticscholar.org This furan-containing iminophosphorane is a versatile intermediate for further functionalization, particularly in aza-Wittig reactions to build more complex fused heterocyclic systems like furo[2,3-d]pyrimidinones. semanticscholar.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl (triphenylphosphoranylidene)acetate |

| Triphenylphosphine oxide |

| (E)-alkene |

| α,β-Unsaturated ester |

| Aldehyde |

| Ketone |

| Benzaldehyde |

| Ethyl (triphenylphosphoranylidene)acetate |

| (Carbethoxymethylene)triphenylphosphorane |

| Ethyl cinnamate |

| 2-Nitrobenzaldehyde |

| Methyl (2E)-3-(2-nitrophenyl)acrylate |

| Cinnamic acid |

| 9-Anthraldehyde |

| Ethyl 3-(9-anthryl)acrylate |

| Pyrazole |

| Methyl diazoacetate |

| Triethylamine |

| Hydrazine |

| Iminophosphorane (Phosphazene) |

| Imine |

| Azide |

| Triphenylphosphine |

| Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate |

| Diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate |

| Isocyanate |

| Furo[2,3-d]pyrimidinone |

| Furan |

Natural Product Synthesis and Analogues

The construction of natural products often involves intricate molecular frameworks that require reliable and stereoselective methods. Methyl (triphenylphosphoranylidene)acetate, as a stabilized Wittig reagent, provides a powerful tool for chemists to elongate carbon chains and introduce α,β-unsaturated ester functionalities, which are common motifs in many biologically active molecules. guidechem.com

The reliability of the Wittig reaction employing methyl (triphenylphosphoranylidene)acetate makes it a favored method in multistep total synthesis. It serves as a key intermediate in processes designed to build complex molecular structures, which is fundamental for the development of new pharmaceuticals and agrochemicals. chemicalbook.com The reagent's ability to react with aldehydes allows for the two-carbon homologation to form α,β-unsaturated esters, a critical transformation in the assembly of larger, more complex scaffolds. chemicalbook.comalfachemic.com This reaction is instrumental in streamlining synthetic pathways, allowing researchers to efficiently achieve target molecules with high precision. chemicalbook.com For instance, it is used in phosphine-catalyzed [3 + 2] annulation reactions to create heterocyclic products like pyrrolines from simple starting materials. orgsyn.org

The synthesis of cytospolides, a family of macrolides with interesting biological properties, highlights the importance of methyl (triphenylphosphoranylidene)acetate in stereoselective synthesis. slideshare.net In the total synthesis of Cytospolide P, a Wittig homologation step is key to creating two of the molecule's stereogenic centers. slideshare.net Similarly, synthetic strategies toward Cytospolide E have explored the use of Wittig olefination to construct the necessary carbon backbone. enamine.net

In one approach toward Cytospolide E, an aldehyde precursor was reacted with ethyl (triphenylphosphoranylidene)acetate (a closely related analogue) to yield an α,β-unsaturated ester as a crucial intermediate. enamine.net Another attempt involved a Wittig olefination following a Swern oxidation to build the unsaturated ester moiety. enamine.net The stereochemistry of the resulting double bond is a critical aspect of these syntheses. As a stabilized ylide, methyl (triphenylphosphoranylidene)acetate typically favors the formation of the (E)-alkene, which is often the desired isomer in natural product synthesis. tcichemicals.com

The table below outlines a representative synthetic sequence involving a Wittig reaction in the pursuit of cytospolides.

| Starting Material | Reaction | Reagent(s) | Product | Significance | Reference |

| Aldehyde Intermediate derived from L-arabinose | Wittig Olefination | Ethyl(triphenylphosphoranylidene)acetate | α,β-unsaturated ester | Formation of the core carbon chain with specific stereochemistry. | enamine.net |

| 2,3-O-isopropylidene-L-erythrose | Wittig Homologation | Not specified, but a standard Wittig reagent | Intermediate for primary alcohol 7 | Key step in the carbohydrate-based synthesis of Cytospolide P, establishing two stereocenters. | slideshare.net |

Development of Novel Catalytic Systems and Reagents

Beyond its direct use in the Wittig reaction, methyl (triphenylphosphoranylidene)acetate is instrumental in the development of new synthetic methodologies and reagents. Its inherent reactivity allows it to be a precursor for other valuable chemical entities. guidechem.com For example, it is used in the preparation of (triphenylphosphoranylidene)-ketene. chemicalbook.comalfachemic.comguidechem.comechemi.com

The compound is also pivotal in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. slideshare.net It is used in an efficient synthesis of pyrazoles through its reaction with methyl diazoacetate in the presence of triethylamine. chemicalbook.comalfachemic.comguidechem.comechemi.com The nucleophilicity of the ylide can be harnessed to react with various electrophiles, leading to the generation of more complex reagents that can participate in subsequent transformations. enamine.net This versatility makes it a valuable platform for exploring new catalytic systems and reaction pathways. chemicalbook.com

The table below summarizes applications of the reagent in creating other valuable compounds.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Significance | Reference |

| Methyl (triphenylphosphoranylidene)acetate | Methyl diazoacetate | Triethylamine | Pyrazoles | Efficient synthesis of a medicinally important heterocyclic scaffold. | chemicalbook.comalfachemic.com |

| Methyl (triphenylphosphoranylidene)acetate | 3a-substituted bicyclic β-keto-γ-sultams | N/A | 2-[(triphenylphosphonio)acetyl]-perhydro alfachemic.comenamine.netthiazoloazahetaryl-3-olate 1,1-dioxides | Demonstrates atypical reactivity and synthesis of complex fused azasultams. | researchgate.net |

| Methyl 3-aminopyrazine-2-carboxylate | Triphenylphosphine/Hexachloroethane | Triethylamine | Methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate | Formation of an iminophosphorane used to synthesize pteridin-4(3H)-ones. | rsc.org |

Biomaterial and Life Science Applications

While direct applications in the synthesis of bulk biomaterials are not prominently documented, the significance of methyl (triphenylphosphoranylidene)acetate in the life sciences is profound, primarily through its role in the synthesis of biologically active compounds. chemicalbook.com Many natural products and their analogues constructed using this reagent exhibit potent biological activities, making them valuable leads in drug discovery. slideshare.net

For example, Cytospolide P, synthesized via a pathway involving a crucial Wittig homologation step, has been shown to be cytotoxic against A549 (lung carcinoma), QGY (hepatocellular carcinoma), and U973 (histiocytic lymphoma) cell lines. slideshare.net The synthesis of such potent molecules is a central goal in pharmaceutical research. slideshare.net Furthermore, the reagent facilitates the synthesis of pyrazoles, a class of heterocyclic compounds known to possess a wide range of medicinal properties, including anti-pyretic, analgesic, and anti-inflammatory effects. alfachemic.comslideshare.net The ability to efficiently construct these and other complex molecules underscores the reagent's essential contribution to medicinal chemistry and the broader life sciences. chemicalbook.com

Spectroscopic and Computational Investigations of Methyl Triphenylphosphoranylidene Acetate

Spectroscopic Analysis of Ylide Structure and Reactivity

Spectroscopy is a fundamental tool for the elucidation of the molecular structure of methyl (triphenylphosphoranylidene)acetate and for analyzing its reactivity, particularly in the context of the Wittig reaction.

NMR spectroscopy is arguably the most powerful technique for studying this ylide, providing detailed information about its isomeric forms and the dynamics of its reactions.

In solution, methyl (triphenylphosphoranylidene)acetate exists as a mixture of two geometric isomers, cis (or Z) and trans (or E). cdnsciencepub.com The interconversion between these forms is slow enough on the NMR timescale, especially at low temperatures, to allow for the observation of distinct signals for each isomer.

¹H NMR: The proton spectra show distinct signals for the methoxy (B1213986) (–OCH₃) and methine (=CH–) protons of each isomer. The presence of trace amounts of acidic protons or water can catalyze the interconversion, leading to broadened signals or coalescence at higher temperatures. cdnsciencepub.com

³¹P NMR: Phosphorus-31 NMR is particularly informative. Under anhydrous conditions, the spectrum resolves into two distinct peaks corresponding to the cis and trans isomers. For example, at room temperature in CDCl₃, a major isomer is observed around 17.83 ppm and a minor isomer at 16.30 ppm. cdnsciencepub.com As the temperature increases, these peaks broaden and eventually coalesce, indicating an increased rate of interconversion. The coalescence temperature is around 50°C in undried samples, but this can be shifted by the presence of acidic or basic reagents. cdnsciencepub.com

¹³C NMR: Carbon-13 NMR spectra also confirm the presence of two isomers. Separate signals are observed for the carbonyl carbon, the ylidic carbon, the methoxy carbon, and the phenyl carbons for both the cis and trans forms. The carbons directly bonded to phosphorus (the ylidic carbon and the ipso-carbons of the phenyl rings) exhibit coupling to the ³¹P nucleus, appearing as doublets. cdnsciencepub.comchegg.com

Table 1: Representative ³¹P NMR Chemical Shifts for cis and trans Isomers of Methyl (triphenylphosphoranylidene)acetate cdnsciencepub.com

| Isomer | Temperature (°C) | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|---|

| cis (major) | -40 | 17.58 |

| trans (minor) | -40 | 16.20 |

| cis (major) | Room Temp. (anhydrous) | 17.83 |

This table is interactive. You can sort and filter the data.

NMR spectroscopy is an invaluable tool for monitoring the progress of the Wittig reaction in situ. iastate.edunih.gov By acquiring spectra at various time points, the consumption of reactants and the formation of products can be quantified. wpmucdn.com

³¹P NMR is especially well-suited for this purpose because of its wide chemical shift range and the presence of phosphorus in both the ylide reactant and the phosphine (B1218219) oxide byproduct. youtube.com During the reaction of methyl (triphenylphosphoranylidene)acetate with an aldehyde, the signal corresponding to the ylide (around 16-18 ppm) decreases in intensity, while a new signal for the triphenylphosphine (B44618) oxide product appears at a different chemical shift (e.g., ~23-30 ppm). cdnsciencepub.com This allows for the direct observation of reaction conversion over time. cdnsciencepub.com Interestingly, studies have shown that upon addition of an aldehyde like benzaldehyde (B42025) to the ylide at low temperatures, the two distinct ³¹P signals for the ylide isomers collapse into a single, new peak before any significant formation of triphenylphosphine oxide is observed, suggesting the formation of an intermediate species. cdnsciencepub.com

Table 2: Example of Using ³¹P NMR to Monitor a Wittig Reaction cdnsciencepub.com

| Species | Initial State (δ, ppm) | During Reaction (δ, ppm) | Final State (δ, ppm) |

|---|---|---|---|

| Methyl (triphenylphosphoranylidene)acetate | ~17.8, ~16.3 | Decreasing intensity | Absent |

This table is interactive. You can sort and filter the data.

Infrared (IR) spectroscopy is used to confirm the presence of key functional groups in the ylide. The most significant feature in the IR spectrum of methyl (triphenylphosphoranylidene)acetate is the absorption band of the ester carbonyl group (C=O). Due to the delocalization of the negative charge from the α-carbon into the carbonyl group, the C=O bond has less double-bond character compared to a typical saturated ester. This results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1600-1625 cm⁻¹. This is significantly lower than the ~1735-1750 cm⁻¹ observed for unconjugated methyl esters. docbrown.info Other characteristic bands include C-H stretches from the phenyl and methyl groups, C=C stretches from the aromatic rings, and P-Ph vibrations. nih.govrsc.org

Table 3: Characteristic IR Absorption Bands for Methyl (triphenylphosphoranylidene)acetate

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1600 - 1625 |

| Aromatic Ring | C=C Stretch | ~1590, ~1480 |

| Phenyl Groups | P-Ph Stretch | ~1435 |

| Ester C-O | C-O Stretch | ~1310 |

This table is interactive. You can sort and filter the data.

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the mass of the molecule (m/z 334). nih.gov Other significant fragments observed in the mass spectrum can provide further structural information.

Table 4: Key Mass Spectrometry Data for Methyl (triphenylphosphoranylidene)acetate nih.gov

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₂₁H₁₉O₂P]⁺ | 334.11 |

| [M - OCH₃]⁺ | [C₂₀H₁₆OP]⁺ | 303.09 |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., <sup>1</sup>H NMR, <sup>31</sup>P NMR, <sup>13</sup>C NMR)

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the electronic structure, bonding, and reaction mechanisms of phosphorus ylides, which are often difficult to probe experimentally. ias.ac.in Theoretical studies, often using Density Functional Theory (DFT), have been instrumental in understanding the Wittig reaction. researchgate.net

For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, computational models support a mechanism that proceeds through a low-energy, four-centered oxaphosphetane intermediate. researchgate.netpitt.edu These studies have largely dismissed the originally proposed betaine (B1666868) intermediate as being energetically less favorable than the reactants or the oxaphosphetane itself. pitt.edu

Theoretical calculations help to explain the E/Z stereoselectivity observed in reactions with stabilized ylides. researchgate.net The calculations analyze the transition state energies for the formation of cis and trans oxaphosphetanes, considering steric interactions between the substituents on the ylide and the aldehyde. pitt.edu Furthermore, computational models are used to calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the theoretical models and provide more robust structural assignments. ias.ac.in

Quantum Mechanical Calculations on Ylide Structure and Energetics

Quantum mechanical calculations have provided profound insights into the structure and energetics of phosphorus ylides, including Methyl (triphenylphosphoranylidene)acetate. The electronic structure of these ylides is often described by two primary canonical resonance forms: the ylide form with a negative charge on the carbon and a positive charge on the phosphorus, and the ylene form featuring a P=C double bond. rsc.org Computational studies have largely clarified this picture, indicating that the contribution of the ylene structure, which would require (d-p)π bonding, is minimal because the phosphorus d-orbitals are too high in energy to participate effectively. rsc.org Instead, a more accurate description involves a donor-acceptor interaction between the phosphine and the carbene, or more simply, an ionic ylidic structure, which is considered more significant, particularly in metallated ylides. rsc.org

Density Functional Theory (DFT) calculations are frequently employed to optimize the geometry and understand the bonding characteristics. For ylides stabilized by carbonyl groups, such as Methyl (triphenylphosphoranylidene)acetate, calculations reveal a nearly planar P-C-C=O fragment. cdnsciencepub.com This planarity facilitates electron delocalization within the ylide system. acs.org This is supported by calculated bond lengths, which often show a P-C bond length intermediate between a typical single and double bond, and a C-C bond with significant double bond character. cdnsciencepub.com For example, DFT calculations on a similar carbonyl-stabilized phosphonium (B103445) ylide showed a P–C1 bond length of 1.764(1) Å and a C1–C2 bond length of 1.431(2) Å, indicating this delocalization. acs.org

Calculated vs. Experimental Bond Lengths in Stabilized Ylides

| Ylide Structure | Bond | Calculated Bond Length (Å) | Experimental (X-ray) Bond Length (Å) | Reference |

|---|---|---|---|---|

| A phosphonium ylide catalyst | P–C1 | Optimized structure well-reflected in crystalline state | 1.764(1) | acs.org |

| C1–C2 | - | 1.431(2) | ||

| O–C2 | - | 1.284(2) | ||

| Ph₃PCHC(O)CH₃ | P-C | - | 1.71 | cdnsciencepub.com |

| C-C | - | 1.41 |

Modeling Reaction Mechanisms and Transition States

Computational chemistry has been instrumental in elucidating the mechanism of the Wittig reaction, for which Methyl (triphenylphosphoranylidene)acetate is a classic reagent. acs.orgguidechem.com The debate has historically centered on whether the reaction proceeds through a stepwise mechanism involving a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly. comporgchem.commasterorganicchemistry.com High-level computational studies, often using Density Functional Theory (DFT), have largely discredited the role of a discrete betaine intermediate in salt-free conditions, finding no evidence for its existence on the potential energy surface. acs.orgacs.org

For stabilized ylides like Methyl (triphenylphosphoranylidene)acetate, DFT calculations show that the reaction proceeds via a four-centered transition state leading to an oxaphosphetane. acs.orgnih.gov The nature of this transition state is crucial for understanding the reaction's stereoselectivity. Unlike non-stabilized ylides which proceed through a puckered transition state, stabilized ylides favor a more planar transition state geometry. nih.govpitt.edu This planarity is governed by dipole-dipole interactions rather than purely steric ones. nih.gov

Different computational models can sometimes yield varying results; for instance, in one study, the M06-2x functional predicted a stepwise path for a specific Wittig reaction, while the Lc-wPBE functional predicted a concerted one. comporgchem.com However, for stabilized ylides, the consensus supports a concerted cycloaddition. acs.orgnih.gov Molecular dynamics simulations have further refined this picture, showing that even in reactions with a betaine well on the potential energy surface, a significant portion of reaction trajectories can pass from the initial transition state to the product region in femtoseconds, behaving like a concerted process due to dynamic effects. comporgchem.com These computational methods allow for the calculation of transition state energies and the construction of reaction energy profiles, providing a thermodynamic comparison of different potential pathways. acs.org

Comparison of Proposed Wittig Reaction Mechanisms

| Mechanism | Key Intermediate | Computational Support | Governing Interactions (Stabilized Ylides) | Reference |

|---|---|---|---|---|

| Stepwise | Betaine | Largely unsupported by recent high-level calculations in salt-free conditions. acs.orgacs.org Some functionals may predict a shallow betaine well. comporgchem.com | N/A | acs.orgcomporgchem.comacs.org |

| Concerted Cycloaddition | Oxaphosphetane | Strongly supported by DFT calculations for salt-free conditions. acs.orgnih.govpitt.edu | Dipole-dipole interactions, leading to a planar transition state. nih.gov | acs.orgnih.govpitt.edu |

Prediction of Stereochemical Outcomes (e.g., Facial Discrimination in Cycloadditions)

Computational modeling is a powerful tool for predicting and explaining the stereochemical outcomes of reactions involving phosphorus ylides. In the Wittig reaction, Methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, reliably produces (E)-alkenes. berkeley.edu Computational studies provide a clear rationale for this observed selectivity. nih.gov

The E/Z selectivity is determined during the formation of the oxaphosphetane intermediate, which is the rate-determining step under kinetic control. pitt.edu For stabilized ylides, DFT calculations show that the transition state leading to the (E)-alkene is lower in energy than the one leading to the (Z)-alkene. acs.orgnih.gov This preference is attributed to several factors elucidated by modeling:

Transition State Geometry: Stabilized ylides proceed through a later, more product-like, and nearly planar four-center transition state. nih.govpitt.edu

Dipole-Dipole Interactions: A strong dipole-dipole interaction between the ylide's ester group and the aldehyde's substituent at the addition transition state is a key factor favoring the trans-oxaphosphetane, which decomposes to the (E)-alkene. nih.gov

Steric Interactions: In the favored planar transition state, 1,2-interactions between the substituents on the developing double bond control selectivity. The trans arrangement minimizes these steric clashes, leading to the (E)-product. This contrasts with non-stabilized ylides, where 1,3-interactions in a puckered transition state are more significant. pitt.edu

Analogous computational approaches are used to predict facial discrimination in other types of cycloadditions. For instance, in 1,3-dipolar cycloadditions, DFT studies can model the transition states for approach to either face of a chiral dipolarophile, with the calculated activation energies explaining the observed high stereoselectivity. nih.gov These models account for a combination of steric effects and hyperconjugative interactions that stabilize one transition state over the other. nih.gov

Understanding Electronic Properties and Their Influence on Reactivity

The reactivity of Methyl (triphenylphosphoranylidene)acetate is intrinsically linked to its unique electronic properties, which have been extensively investigated through computational methods. rsc.orgnih.gov Phosphorus ylides are 1,2-dipolar compounds, and the ester group in Methyl (triphenylphosphoranylidene)acetate acts as a stabilizing group, delocalizing the negative charge from the ylidic carbon. rsc.orgnumberanalytics.com This stabilization reduces the nucleophilicity and basicity of the ylide compared to non-stabilized ylides, making it less reactive but more selective.

Computational studies provide quantitative measures of these electronic features:

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT calculations can map the MEP, visually identifying the most nucleophilic sites. For a related carbonyl-stabilized ylide, the negative potential was found to be concentrated on the oxygen atom, though the carbon remains the key nucleophile in the Wittig reaction. acs.org

Donor Strength: Ylides are powerful π-donor ligands. rsc.org Computational methods can quantify this donor strength. Studies on ylide-substituted phosphines (YPhos ligands) have shown that the donor capacity is highly tunable by altering substituents or even bond angles within the ylide backbone. nih.govacs.org For example, enforcing a smaller P-C-S bond angle in a cyclic ylide was shown computationally to increase the s-character of the ylidic carbon's lone pair, polarizing the C-P bond towards the carbon and ultimately decreasing the electron density at the phosphorus atom of the phosphine substituent. nih.govacs.org

Bonding Analysis: Natural Bond Orbital (NBO) analysis and other computational techniques can dissect the bonding, confirming the polarization of the P-C bond and the extent of π-delocalization. researchgate.net In an α-borylated phosphorus ylide, calculations revealed a highly polarized C-B π-bond, demonstrating how the potent electron-withdrawing effect of the PPh₃⁺ group influences adjacent π-systems. researchgate.net This understanding of electronic properties is crucial for predicting how the ylide will behave in various chemical transformations. enamine.net

Crystallographic Studies of Related Phosphorane Structures

X-ray crystallography provides definitive structural data for phosphorus ylides, offering an experimental benchmark for the validation of computational models. The solid-state structure of Methyl (triphenylphosphoranylidene)acetate itself has been determined, and its data is available in the Cambridge Structural Database. nih.gov

Crystallographic studies of Methyl (triphenylphosphoranylidene)acetate and related stabilized ylides reveal several key structural features:

Planarity: The P-Cα-C=O fragment is typically found to be nearly planar, which is a consequence of the extensive electron delocalization that stabilizes the molecule. cdnsciencepub.com For one ylide, the P–C1–C2−O torsion angle was found to be a mere 0.2(2)°. acs.org

Bond Lengths: The experimentally determined bond lengths confirm the intermediate bond character predicted by theory. The ylidic P-Cα bond is significantly shorter than a P-C single bond but longer than a true P=C double bond. Similarly, the Cα-C(carbonyl) bond is shorter than a standard C-C single bond. cdnsciencepub.comacs.org

Conformation: The orientation of the phenyl groups on phosphorus and the ester group can be determined. In solution, there can be an equilibrium between cis and trans isomers, referring to the orientation around the Cα-C(carbonyl) bond, a process that can be catalyzed by acidic protons. cdnsciencepub.com X-ray structures capture one preferred conformation in the solid state. cdnsciencepub.com

Studies on a variety of functionalized phosphoranes show how different substituents can impact the geometry. While electron-withdrawing groups promote planarity at the ylidic carbon, other substituents can lead to pyramidalization of this carbon center. nih.gov

Selected Crystallographic Data for Stabilized Phosphorus Ylides

| Compound | P-Cα Bond Length (Å) | Cα-C(O) Bond Length (Å) | P-Cα-C(O)-X Torsion Angle (°) | Reference |

|---|---|---|---|---|

| Ph₃PCHC(O)PhCN | 1.734(2) | 1.411(3) | - | researchgate.net |

| A phosphonium ylide catalyst 1a | 1.764(1) | 1.431(2) | 0.2(2) [P-C1-C2-O] | acs.org |

| Ph₃PCHC(O)CH₃ | 1.71 | 1.41 | (Fragment is almost planar) | cdnsciencepub.com |

| Ph₃PCHC(O)Ph | 1.723(8) | 1.385(12) | - | cdnsciencepub.com |

Future Directions and Emerging Research Areas

Exploration of New Reaction Conditions and Green Chemistry Approaches

In an effort to align with the principles of green chemistry, researchers are investigating more environmentally benign conditions for Wittig reactions involving methyl (triphenylphosphoranylidene)acetate. Traditional Wittig reactions often utilize hazardous solvents such as dichloromethane or dimethylformamide. nih.gov A significant area of focus is the development of solvent-free reaction protocols. These methods not only reduce solvent waste but can also lead to simpler work-up procedures. Techniques such as grinding the reactants together, sometimes with the assistance of a mild base like potassium phosphate, have shown promise in achieving high yields without the need for a solvent. nih.govchemimpex.com

Microwave-assisted synthesis represents another green approach being explored. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate has been successfully carried out in a silica gel matrix under microwave heating, demonstrating a rapid and efficient synthesis.

Furthermore, conducting the Wittig reaction in aqueous media is a burgeoning area of research. sigmaaldrich.com The ability to perform the reaction in water would significantly improve its environmental footprint. Research in this area is focused on overcoming the limited water solubility of many of the reactants and optimizing conditions to achieve high efficiency.

These green chemistry approaches are summarized in the table below:

| Green Chemistry Approach | Description | Potential Advantages |

| Solvent-Free Reactions | Reactants are mixed directly, often with grinding, without a solvent. | Reduces solvent waste, simplifies purification, lowers costs. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. | Faster reaction times, potentially higher yields, energy efficient. |

| Aqueous Media Reactions | Uses water as the reaction solvent. | Environmentally benign, non-toxic, non-flammable solvent. |

Development of Chiral Variants and Asymmetric Synthesis with Methyl (triphenylphosphoranylidene)acetate